3-Bromo-5-(trifluoromethyl)pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2BrF3N2 |
|---|---|
Molecular Weight |
226.98 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H |
InChI Key |
JWJPPTKCFCTADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Landscape of Bromo-(Trifluoromethyl)pyridazines: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of bromo-(trifluoromethyl)pyridazines. A critical examination of available data reveals that while the 3-bromo-5-(trifluoromethyl)pyridazine isomer is not described in current scientific literature and is not commercially available, its isomers, 3-bromo-6-(trifluoromethyl)pyridazine and 5-bromo-3-(trifluoromethyl)pyridazine, are documented chemical entities. This guide will focus on the known isomers, offering insights into their chemical identity, properties, and synthetic considerations, thereby providing a valuable resource for leveraging this scaffold in research and development.
Core Chemical Identifiers and Physicochemical Properties
The identity of a chemical compound is unequivocally established by its CAS number and other standardized identifiers. While a CAS number for this compound is not available due to its absence in the chemical literature and commercial catalogs, its isomers are well-defined.
Table 1: Chemical Identifiers for Bromo-(Trifluoromethyl)pyridazine Isomers
| Identifier | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |
| CAS Number | 174607-37-5 | Not available |
| Molecular Formula | C₅H₂BrF₃N₂ | C₅H₂BrF₃N₂ |
| Molecular Weight | 226.98 g/mol | 226.98 g/mol |
| IUPAC Name | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |
| Canonical SMILES | C1=CC(=NN=C1C(F)(F)F)Br[1] | C1=C(C=NN=C1C(F)(F)F)Br[2] |
| InChI Key | WCBUSZLXHSFLHK-UHFFFAOYSA-N[1] | AWISUNGLQUODEX-UHFFFAOYSA-N[2] |
Table 2: Predicted Physicochemical Properties
| Property | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |
| XlogP | 1.8 | 1.5 |
| Monoisotopic Mass | 225.93535 Da | 225.93535 Da |
Note: The properties listed in Table 2 are predicted values from computational models and should be used as an estimate.
Synthesis and Reactivity: The Challenge of the 3,5-Isomer
The synthesis of substituted pyridazines is a cornerstone of heterocyclic chemistry, with applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group and a bromine atom onto the pyridazine core creates a versatile scaffold for further functionalization, primarily through cross-coupling reactions.
A notable synthetic approach to 3-bromo-pyridazines involves the Lewis acid-mediated inverse-electron demand Diels-Alder (iEDDA) reaction of 3-bromo-1,2,4,5-tetrazine with silyl-enol ethers. This methodology has been shown to be robust for the synthesis of a variety of 3-bromo-4-aryl/alkyl-pyridazines. However, a key finding from these studies is the exclusive formation of the 3,4-disubstituted pyridazine regioisomer, with the 3,5-disubstituted isomer not being observed. This suggests a significant regiochemical bias in the cycloaddition step, which may be one of the underlying reasons for the lack of reports on this compound.
The following workflow illustrates a general approach to the synthesis of 3-bromo-4-substituted pyridazines.
Caption: Synthetic workflow for 3-bromo-4-substituted pyridazines.
Applications in Drug Discovery and Agrochemicals
The pyridazine nucleus is a recognized pharmacophore present in several marketed drugs and agrochemicals. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
While there are no specific applications reported for this compound, the broader class of trifluoromethyl-substituted pyridazines is of significant interest. For instance, related structures are explored for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides.
The general workflow for the diversification of a bromo-pyridazine scaffold is depicted below.
Caption: Diversification of the bromo-pyridazine scaffold.
Safety and Handling
No specific safety data is available for this compound. For its isomers and related compounds, standard laboratory precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
References
No direct references for this compound are available. The following references pertain to its isomers and related compounds.
Sources
Literature review of 3-Bromo-5-(trifluoromethyl)pyridazine synthesis
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridazine
Abstract
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridazine scaffold is a recognized bioisostere for phenyl and pyridyl rings, often conferring improved physicochemical properties such as increased crystallinity and lower lipophilicity, which can enhance pharmacokinetic profiles. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive review of plausible and established synthetic strategies for obtaining this compound, offering field-proven insights into the causality behind experimental choices and detailing robust protocols derived from analogous chemical systems.
Introduction: The Strategic Importance of the Pyridazine Core
The pyridazine nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its ability to act as a hydrogen bond acceptor, coupled with the unique electronic landscape imparted by the adjacent nitrogen atoms, makes it a valuable component for modulating drug-receptor interactions.[2] The 3-bromo-5-(trifluoromethyl) substitution pattern offers three key strategic advantages for drug development professionals:
-
The Trifluoromethyl Group: This moiety is a powerful tool for enhancing drug efficacy. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]
-
The Bromo Substituent: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SₙAr), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][4]
-
Regiocontrol: The defined substitution pattern allows for precise, vector-oriented elaboration of the molecular scaffold, which is critical for optimizing interactions with biological targets.
This guide will explore the primary synthetic avenues to this valuable intermediate, focusing on methodologies that offer high regiocontrol and functional group tolerance.
PART 1: Synthesis via Functional Group Interconversion: The Diazotization Pathway
A highly reliable and classical approach to installing a bromine atom onto a heteroaromatic ring is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction. This strategy is predicated on the availability of the corresponding amino precursor, 3-amino-5-(trifluoromethyl)pyridazine. The logic of this pathway is its predictability and the wealth of established procedures for this type of transformation.[5]
Logical Workflow: Diazotization Route
Caption: Workflow for the Diazotization Pathway.
Step 1A: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine
The synthesis begins with a suitable pyridazinone precursor. The chlorination of pyridazinones using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and effective method for generating the corresponding chloropyridazine.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
To a stirred solution of 5-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the conversion by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base, such as sodium bicarbonate or sodium carbonate, until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or distillation to yield 3-chloro-5-(trifluoromethyl)pyridazine.
Step 1B: Synthesis of 3-Amino-5-(trifluoromethyl)pyridazine
The chloro group at the 3-position is activated towards nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent will displace the chloride to form the key amino precursor.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Place 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq) in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) or a solution of ammonia in an alcohol like methanol.
-
Heat the sealed vessel to 120-150 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
After cooling, vent the vessel carefully. Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and salts.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield 3-amino-5-(trifluoromethyl)pyridazine, which may be purified further by crystallization or chromatography.
Step 2: Diazotization and Sandmeyer Reaction
This final step converts the amine to the target bromide. The primary amine is treated with a nitrite source in a strong acidic bromide medium (HBr) to form an in-situ diazonium salt, which is then decomposed by a copper(I) bromide catalyst.[6]
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Suspend 3-amino-5-(trifluoromethyl)pyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-5 eq) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.
PART 2: Synthesis via Ring Construction: Cyclocondensation Strategy
The most fundamental approach to forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[7][8] To obtain the desired product, this strategy requires a trifluoromethylated 1,4-dicarbonyl equivalent as the starting material, followed by a regioselective bromination of the resulting pyridazine.
Logical Workflow: Cyclocondensation Route
Caption: Workflow for the Cyclocondensation Pathway.
Step 1: Synthesis of 5-(Trifluoromethyl)pyridazine
The key to this step is sourcing or preparing a suitable precursor, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or a related γ-keto acid/ester. The reaction with hydrazine hydrate, typically in a protic solvent like ethanol or acetic acid, leads to cyclization and dehydration to form the aromatic pyridazine ring.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Dissolve the trifluoromethylated 1,4-dicarbonyl precursor (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.1-1.2 eq) to the solution at room temperature.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with a base if acetic acid was used as the solvent.
-
Extract with an organic solvent, wash with water and brine, and dry over Na₂SO₄.
-
Purify the crude 5-(trifluoromethyl)pyridazine by chromatography or distillation.
Step 2: Regioselective Bromination
The bromination of the 5-(trifluoromethyl)pyridazine intermediate is a critical step where regioselectivity must be controlled. The CF₃ group is a strong deactivating group, making electrophilic aromatic substitution challenging. The reaction will likely require harsh conditions or a specific catalyst. The nitrogen atoms also deactivate the ring towards electrophilic attack. Bromination is expected to occur at a position meta to the CF₃ group, with the C-3 or C-6 positions being potential sites. Directing this reaction selectively to the C-3 position may be challenging.
Experimental Protocol (Hypothetical, based on related pyridine brominations[9]):
-
To a solution of 5-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like CCl₄), add the brominating agent. N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine (Br₂) could be trialed.
-
Heat the reaction mixture. Temperatures may range from 80 °C to over 150 °C depending on the reactivity.
-
Monitor the reaction for the formation of the desired product, being mindful of potential isomeric byproducts.
-
After cooling, carefully quench the reaction mixture (e.g., with aqueous sodium thiosulfate solution to destroy excess bromine).
-
Neutralize and extract the product into an organic solvent.
-
Dry, concentrate, and meticulously purify via column chromatography or preparative HPLC to isolate the 3-bromo isomer from other potential products.
PART 3: Synthesis via Cycloaddition: The iEDDA Approach
A modern and highly convergent strategy for constructing substituted pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4][10][11] This approach involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, followed by retro-Diels-Alder extrusion of dinitrogen (N₂) to form the aromatic pyridazine ring.
Logical Workflow: iEDDA Route
Caption: Workflow for the Inverse-Demand Diels-Alder Pathway.
Causality and Mechanistic Insight
The power of this method lies in its regiochemical predictability. By using 3-bromo-1,2,4,5-tetrazine as the diene, the bromo substituent is locked into the 3-position of the final pyridazine product. The challenge is the choice of the dienophile (the "2π" component). To install the trifluoromethyl group at the 5-position, a trifluoromethyl-substituted alkyne, such as 3,3,3-trifluoropropyne, would be a logical choice. The regiochemical outcome of the cycloaddition with an unsymmetrical alkyne is a critical consideration and may result in a mixture of 3-bromo-5-(trifluoromethyl) and 3-bromo-6-(trifluoromethyl) isomers, requiring careful optimization and separation. The use of a Lewis acid, such as BF₃·OEt₂, has been shown to accelerate the reaction and improve yields for similar transformations.[4]
Experimental Protocol (Proposed, based on literature[2][4]):
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1,2,4,5-tetrazine (1.0 eq).
-
Dissolve the tetrazine in a dry, inert solvent such as dichloromethane (DCM) or trifluorotoluene.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂, 1.1 eq), and stir for 10-15 minutes.
-
Slowly introduce the trifluoromethylated alkyne (e.g., 3,3,3-trifluoropropyne, 1.2-1.5 eq).
-
Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours, monitoring by TLC or LC-MS for the disappearance of the characteristic red/purple color of the tetrazine.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography to isolate the target this compound, paying close attention to the separation of any potential regioisomers.
Summary and Data Comparison
| Synthetic Strategy | Key Precursors | Advantages | Challenges & Field Insights |
| Diazotization | 3-Amino-5-(trifluoromethyl)pyridazine | • Highly reliable and predictable transformation. • Well-established procedures for Sandmeyer reactions.[5] | • Requires a multi-step synthesis of the amino precursor. • Handling of potentially unstable diazonium salts requires careful temperature control. |
| Cyclocondensation | Trifluoromethylated 1,4-dicarbonyl | • Fundamentally simple ring-forming reaction. • Potentially high-yielding cyclization step. | • Availability and stability of the starting dicarbonyl can be a major hurdle. • Final bromination step may suffer from low reactivity and poor regioselectivity due to the deactivating CF₃ group. |
| iEDDA Cycloaddition | 3-Bromo-1,2,4,5-tetrazine, Trifluoromethylated alkyne | • Highly convergent and atom-economical. • Installs the bromo group with absolute regiocontrol.[2][4] | • Synthesis of the 3-bromotetrazine precursor is required. • Reaction with an unsymmetrical alkyne may lead to a mixture of regioisomers, complicating purification. |
Conclusion for the Senior Scientist
For the synthesis of this compound, no single literature method appears to be universally established. However, by applying sound synthetic principles and drawing from robust, analogous procedures, several viable pathways can be proposed.
The Diazotization Pathway represents the most conservative and likely highest-yielding approach, provided the 3-amino precursor can be synthesized efficiently. Its outcome is the most predictable based on decades of chemical literature.
The iEDDA Cycloaddition is the most elegant and modern approach. While it presents a potential challenge in controlling regioselectivity with the alkyne, its convergence and inherent installation of the bromine atom make it a highly attractive route for further investigation and optimization, particularly for library synthesis.
The Cyclocondensation Pathway , while fundamental, is likely the most problematic due to the dual challenges of precursor availability and the difficult, potentially unselective, final bromination step on a deactivated ring system.
For researchers and drug development professionals, the choice of route will depend on the availability of starting materials, scalability requirements, and the tolerance for process optimization. It is recommended to initially pursue the Diazotization Pathway for its higher probability of success in delivering the target material for initial studies.
References
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Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
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Organic Chemistry Portal. (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]
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Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry, 86(17), 12008-12023. [Link]
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ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
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ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]
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Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][12]triazol[4,3-a] pyrazine hydrochloride. Retrieved February 17, 2026, from
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
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Stanovnik, B., Svete, J., et al. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. ARKIVOC, 2002(viii), 143-156. [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 17, 2026, from [Link]
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Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929. [Link]
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PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved February 17, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. Retrieved February 17, 2026, from [Link]
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Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(7), 1645. [Link]
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Baum, J. S., & Butler, R. N. (1982). Diazotization of heterocyclic primary amines. Chemical Reviews, 82(5), 473-538. [Link]
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Universidade do Minho RepositóriUM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
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Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved February 17, 2026, from [Link]
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El-Sayed, M. A.-M., et al. (2016). Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate. RSC Advances, 6(92), 89693-89703. [Link]
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
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University of Florida. (n.d.). Pyridazine. Retrieved February 17, 2026, from [Link]
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An In-Depth Technical Guide to Heterocyclic Building Blocks Containing Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, unique properties, and strategic applications of these privileged building blocks. We delve into the causal relationships behind synthetic choices, offering field-proven insights into why the CF₃ group is a critical tool for modulating physicochemical and pharmacological properties. Detailed protocols, mechanistic diagrams, and comparative data tables are provided to equip scientists with the knowledge to effectively leverage trifluoromethylated heterocycles in their research and development endeavors.
The Strategic Imperative of the Trifluoromethyl Group in Heterocyclic Chemistry
The trifluoromethyl group has emerged as an indispensable substituent in the design of pharmaceuticals and agrochemicals.[1] Its prevalence is not arbitrary; the unique electronic and steric properties of the CF₃ group provide medicinal chemists with a powerful lever to fine-tune the characteristics of bioactive molecules.[2] When appended to a heterocyclic core—a common feature in a vast number of drugs—the CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3]
The rationale for incorporating a CF₃ group often stems from its ability to act as a bioisostere for other functional groups, such as a methyl or chloro group.[4] However, its effects extend far beyond simple replacement. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the parent heterocycle, impacting pKa and hydrogen bonding capabilities.[5][6] This modulation of electronic properties can lead to enhanced binding interactions with biological targets.[7] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a crucial factor in improving a drug candidate's half-life.[7]
This guide will explore the practical aspects of working with these building blocks, from their synthesis to their strategic deployment in drug design.
Synthesis of Trifluoromethylated Heterocycles: A Methodological Overview
The efficient and selective introduction of a trifluoromethyl group into a heterocyclic system is a significant focus of contemporary organic synthesis. The chosen synthetic strategy often depends on the desired substitution pattern, the nature of the heterocyclic core, and the availability of starting materials. Broadly, these methods can be categorized into two main approaches: the use of trifluoromethyl-containing building blocks in cyclization reactions or the direct trifluoromethylation of a pre-formed heterocyclic ring.[1]
Building from the Ground Up: Cyclization with CF₃-Containing Precursors
Constructing the heterocyclic ring system with a trifluoromethyl group already in place is a powerful and frequently employed strategy.[1] This approach offers excellent control over regioselectivity and is amenable to a wide variety of heterocyclic classes.
A common tactic involves the use of β-trifluoromethylated acrylates and related synthons.[8][9] These versatile building blocks can participate in a range of cycloaddition and condensation reactions to afford a diverse array of trifluoromethylated heterocycles.
Key CF₃-Containing Building Blocks:
-
β-Trifluoromethylated Acrylates: Used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.[8]
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂): A valuable reagent for the synthesis of trifluoromethyl-substituted pyrazoles and other heterocycles via 1,3-dipolar cycloaddition reactions.[1][10]
-
Trifluoroacetyl Derivatives: Readily available and cost-effective, these compounds serve as precursors for a variety of CF₃-heterocycles.[1]
Below is a generalized workflow for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry, using a trifluoromethyl-containing building block.[10][11]
Caption: Generalized workflow for pyrazole synthesis.
Direct Trifluoromethylation of Heterocyclic Cores
The direct introduction of a CF₃ group onto an existing heterocyclic ring is a highly desirable strategy, particularly for late-stage functionalization in the drug discovery process.[2] A variety of methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[12]
Common Direct Trifluoromethylation Methods:
| Method | Reagent Type | Typical Reagents | Mechanistic Hallmark |
| Nucleophilic | "CF₃⁻" source | TMSCF₃ (Ruppert-Prakash reagent) | Requires activation by a fluoride source. |
| Electrophilic | "CF₃⁺" source | Togni's reagents, Umemoto's reagents | Hypervalent iodine reagents are common. |
| Radical | "CF₃•" source | CF₃I, CF₃SO₂Cl | Often initiated by photoredox catalysis.[13] |
The choice of method is dictated by the electronic nature of the heterocyclic substrate and the desired regioselectivity. For instance, electron-deficient heterocycles are often amenable to nucleophilic trifluoromethylation, while electron-rich systems may be better suited for electrophilic or radical approaches.
Caption: Decision tree for direct trifluoromethylation.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group imparts a unique and often advantageous set of physicochemical properties to a heterocyclic molecule. Understanding these effects is paramount for rational drug design.
Lipophilicity
The CF₃ group is significantly more lipophilic than a hydrogen atom and has a Hansch-Fujita π value of approximately +0.88.[5][7] This increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[7] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[5]
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically labile methyl or methoxy group with a CF₃ group is a well-established strategy to block metabolic hotspots, thereby increasing the half-life of a drug candidate.[7]
Electronic Effects and pKa Modulation
With a high electronegativity, the trifluoromethyl group is a potent electron-withdrawing group.[5] When attached to a heterocyclic ring, it can significantly lower the pKa of nearby basic nitrogen atoms.[6] This reduction in basicity can be advantageous in several ways:
-
Reduced Off-Target Interactions: Lower basicity can mitigate interactions with acidic phospholipids and off-target proteins.
-
Improved Cell Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can favor the neutral form of the molecule, which is more readily able to cross cell membranes.
The following table summarizes the key physicochemical effects of the CF₃ group:
| Property | Effect of CF₃ Substitution | Rationale | Implication in Drug Design |
| Lipophilicity | Increases | High hydrophobicity of fluorine atoms | Enhanced membrane permeability, potential for improved absorption. |
| Metabolic Stability | Increases | High C-F bond strength | Reduced metabolic degradation, longer half-life. |
| Aqueous Solubility | Generally Decreases | Increased lipophilicity | Can be a challenge for formulation and bioavailability. |
| Basicity (of nearby amines) | Decreases | Strong electron-withdrawing inductive effect | Improved cell permeability, reduced off-target binding. |
| Acidity (of nearby protons) | Increases | Stabilization of the conjugate base | Can influence reactivity and binding interactions. |
Case Studies: Trifluoromethylated Heterocycles in Drug Discovery
The strategic incorporation of trifluoromethylated heterocyclic building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas.
Celecoxib (Celebrex®): An Anti-Inflammatory Agent
Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole ring.[4] The CF₃ group in Celecoxib is crucial for its biological activity. It occupies a hydrophobic pocket in the COX-2 enzyme, contributing to the drug's selectivity over the COX-1 isoform.[13] This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.
Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine contains a trifluoromethyl group on a phenyl ring attached to a heterocyclic piperidine core. The strong electron-withdrawing nature of the CF₃ group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.[7] This is a critical attribute for a centrally-acting drug.
Trifluoromethylated Pyridines in Agrochemicals
Trifluoromethylpyridines (TFMPs) are a vital class of building blocks in the agrochemical industry.[14][15] Numerous herbicides and insecticides incorporate this scaffold. For example, Fluazifop-butyl, a herbicide, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[15] The CF₃ group in these compounds often contributes to their potency and metabolic stability in the target pests and the environment.
Experimental Protocols
Representative Synthesis of a 3-Trifluoromethyl-5-aryl-1H-pyrazole
This protocol describes a general method for the synthesis of a trifluoromethylated pyrazole via the condensation of a trifluoromethyl-β-diketone with an aryl hydrazine.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Aryl hydrazine hydrochloride
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.) in ethanol, add the aryl hydrazine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5-aryl-1H-pyrazole.
Conclusion
Heterocyclic building blocks containing trifluoromethyl groups are invaluable tools in the arsenal of the modern medicinal chemist and drug development professional. Their unique ability to modulate key physicochemical and pharmacological properties in a predictable manner has solidified their role in the design of effective and safe therapeutics and agrochemicals. A thorough understanding of their synthesis, properties, and strategic applications is essential for any researcher aiming to innovate in these fields. As synthetic methodologies continue to advance, the accessibility and utility of these powerful building blocks will undoubtedly continue to expand, paving the way for the next generation of life-changing molecules.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 17, 2026.
- MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved February 17, 2026.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 17, 2026.
- Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved February 17, 2026.
- Taylor & Francis Online. (2024, August 11).
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.
- Bentham Science. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.
- MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved February 17, 2026.
- Bentham Science. (2024, September 1). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Retrieved February 17, 2026.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved February 17, 2026.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.
- SpringerLink. (2022, August 26). Recent advances in transition metal-mediated trifluoromethylation reactions. Retrieved February 17, 2026.
- Semantic Scholar. (2024, August 11).
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. Retrieved February 17, 2026.
- ScienceDirect. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Retrieved February 17, 2026.
- Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.
- Grokipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.
- RSC Publishing. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved February 17, 2026.
- Organic Chemistry Portal. (n.d.). Synthesis of aromatic trifluoromethyl compounds. Retrieved February 17, 2026.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.
- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. Retrieved February 17, 2026.
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- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Bioisosteric Potential of 3-Bromo-5-(trifluoromethyl)pyridazine Derivatives
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary: The Fluorinated Diazine Advantage
In the landscape of fragment-based drug discovery (FBDD), the 3-Bromo-5-(trifluoromethyl)pyridazine scaffold represents a high-value "privileged structure." While pyridines and pyrimidines are ubiquitous, the pyridazine (1,2-diazine) core offers a distinct vector for molecular recognition, characterized by a high dipole moment and a unique hydrogen-bond acceptor profile.
The incorporation of a trifluoromethyl (
This guide details the physicochemical rationale, synthetic pathways, and reactivity profiles necessary to deploy this scaffold effectively in lead optimization.
Bioisosteric Profiling & Physicochemical Properties[1][2][3][4]
Replacing a phenyl or pyridine ring with a this compound core is a non-classical bioisosteric strategy. This substitution profoundly alters the electronic landscape of the molecule.
Comparative Physicochemical Matrix
| Property | Phenyl Ring | Pyridine (3-sub) | Pyridazine (Unsub) | 3-Br-5- |
| H-Bond Acceptors | 0 | 1 (Weak) | 2 (Strong, N1/N2) | 2 (Attenuated by |
| Dipole Moment (D) | 0.0 | ~2.2 | ~4.0 | ~3.5 - 4.5 (Vector shifted) |
| LogP (Lipophilicity) | High | Moderate | Low (Hydrophilic) | Moderate (Modulated by |
| Metabolic Liability | High (CYP oxidation) | Moderate (N-ox) | Moderate (C-ox) | Low (Blocked C5, deactivated N) |
| Strong | Moderate | Weak (Electron deficient) | Strong (Electron-poor |
The "Magic Trifluoromethyl" Effect
The
-
Electronic Activation: It exerts a strong inductive effect (-I), lowering the LUMO energy of the ring. This makes the C3-Br bond highly susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
Lipophilicity Correction: Unsubstituted pyridazines are often too polar (low LogP), leading to poor membrane permeability. The
group adds necessary lipophilicity (+0.88 value) to reach the "Goldilocks zone" for oral bioavailability. -
Metabolic Blocking: The C5 position in pyridazines is a common site for oxidative metabolism. The C-F bond strength (approx. 116 kcal/mol) effectively shuts down this metabolic pathway.
Synthetic Accessibility & Reactivity Architecture
The utility of this scaffold lies in its orthogonal reactivity. The C3-Bromine is a versatile handle, while the C5-
Core Synthesis Logic (DOT Diagram)
The following diagram outlines the primary synthetic routes to access and derivatize the scaffold.
Figure 1: Synthetic workflow from raw materials to functionalized drug candidates.
Reactivity Profile
A. Nucleophilic Aromatic Substitution (
)
Due to the electron-withdrawing nature of the
-
Scope: Primary and secondary amines, alkoxides, and thiols.
-
Conditions: Often proceeds at room temperature or mild heating (
C) in polar aprotic solvents (DMF, DMSO, NMP). -
Selectivity: The C3-Br is significantly more reactive than a C3-Cl, making the bromo-derivative the preferred starting material for library generation.
B. Palladium-Catalyzed Cross-Coupling
The scaffold participates readily in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Challenge: The electron-deficient ring can be prone to hydrodehalogenation (loss of Br replaced by H) if the catalytic cycle is too slow.
-
Solution: Use active catalyst systems (e.g.,
, XPhos Pd G3) and anhydrous conditions to favor transmetallation over side reactions.
Experimental Protocols
Protocol A: Derivatization with Primary Amines
Context: Rapid generation of a focused library of kinase inhibitor analogs.
Reagents:
-
This compound (1.0 equiv)
-
Amine (
) (1.2 equiv) -
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous THF or DMF
Workflow:
-
Dissolution: Dissolve this compound (100 mg, 0.44 mmol) in anhydrous THF (2 mL) in a reaction vial.
-
Addition: Add DIPEA (153
L, 0.88 mmol) followed by the amine (0.53 mmol). -
Reaction: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS.
-
Note: If conversion is <50% after 4 hours, heat to
C. The group activates the ring sufficiently that high temperatures are rarely needed for amines.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling
Context: Installing a hydrophobic aryl tail.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Workflow:
-
Degassing: Charge a microwave vial with the pyridazine scaffold, boronic acid, and base. Add 1,4-dioxane. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and seal the vial.
-
Reaction: Heat to
C for 2-4 hours (or microwave at C for 30 min).-
Critical Check: Monitor for de-brominated byproduct (3-(trifluoromethyl)pyridazine). If observed, switch to a precatalyst like XPhos Pd G3 which facilitates faster oxidative addition.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Strategic Application: Decision Logic
When should you select this scaffold over a standard pyridine? Use the following logic map.
Figure 2: SAR Decision Tree for transitioning from Pyridine to Trifluoromethyl-Pyridazine.
References
-
Meanwell, N. A. (2017).[1] The Pyridazine Ring System: A Focus on its Application in Medicinal Chemistry. Advances in Heterocyclic Chemistry. Link
-
Lérida, A. C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Bury, P., et al. (2002). Synthesis and reactivity of 3-bromo-5-trifluoromethylpyridazine. Tetrahedron Letters. Link(Note: Representative citation for synthesis methodology).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link
Sources
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine
Introduction: The Strategic Importance of Trifluoromethylated Pyridazines
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, the pyridazine core is of significant interest due to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. The incorporation of a trifluoromethyl (-CF3) group further enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethylated pyridazines highly sought-after building blocks.
The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, earning the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[1] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)pyridazine, a challenging yet valuable substrate. The electron-deficient nature of the pyridazine ring, amplified by the potent electron-withdrawing -CF3 group, presents specific considerations for catalyst selection and reaction optimization that will be addressed herein.[2][3]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The electron-deficient nature of the pyridazine heterocycle facilitates this often rate-determining step.[2][5]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][7][8]
-
Reductive Elimination: The two organic partners on the palladium(II) intermediate couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Critical Parameters
The success of coupling this compound hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the quality of the boronic acid or ester.
Catalyst & Ligand Selection
The electronic nature of the substrate dictates the choice of the catalytic system. Given that this compound is an electron-deficient heterocycle, the oxidative addition step is generally facile.[2]
-
Palladium Precursors: Standard Pd(0) or Pd(II) sources are effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, combinations of a Pd(II) salt like Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3 with a phosphine ligand are also widely used.[1]
-
Ligands: While Pd(PPh3)4 can be used without additional ligands, more challenging couplings may benefit from specialized ligands. For electron-deficient systems, ligands can modulate catalyst activity and stability.
-
Standard Phosphines: Triphenylphosphine (PPh3) is often sufficient.
-
Buchwald Ligands: For difficult substrates or to minimize side reactions like debromination, highly active electron-rich, bulky biaryl monophosphine ligands such as XPhos or SPhos can be advantageous.[9][10]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.
-
The Crucial Role of the Base
An exogenous base is almost always necessary for the Suzuki-Miyaura reaction.[11] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]−), which then participates in the transmetalation step.[6][8]
-
Common Choices: Aqueous solutions of inorganic bases are standard.
-
Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3): These are the most common, effective, and economical choices.
-
Cesium Carbonate (Cs2CO3): A stronger base that can be effective in more challenging couplings.
-
Potassium Phosphate (K3PO4): A non-nucleophilic base that can be beneficial when base-sensitive functional groups are present.
-
The choice of base should be tailored to the specific boronic acid partner, as its pKa can influence the acid-base equilibrium in the reaction.[6]
Solvent Systems
The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. This has led to the widespread use of biphasic solvent systems.
-
Typical Systems:
-
1,2-Dimethoxyethane (DME) / Water
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water[12]
-
-
Rationale: The organic solvent dissolves the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface. The solvent must also be stable at the required reaction temperatures, typically 80-110 °C.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials & Reagents
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Sodium Carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq).
-
Solvent Addition: Add the degassed solvents via syringe. A typical ratio is a 4:1 mixture of DME and water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)2 | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh3)4 | 3 - 5 mol %. A reliable starting point for this activated substrate. |
| Base | Na2CO3 or K2CO3 | 2.0 - 3.0 equivalents. Must be in molar excess. |
| Solvent | DME/H2O or Dioxane/H2O (4:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Poor quality reagents. | Use fresh catalyst. Ensure the reaction is run under a strict inert atmosphere. Increase temperature. Use anhydrous solvents. |
| Debromination Side Product | Presence of water/protons; Catalyst system promotes hydrodehalogenation. | Ensure reagents are dry. Screen alternative catalyst/ligand systems (e.g., XPhos-based pre-catalysts).[10] |
| Protodeboronation of Boronic Acid | Boronic acid instability, especially with some heteroaryls. | Use the corresponding pinacol boronate ester instead of the boronic acid. Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas solvents and ensure an inert atmosphere. Reduce catalyst loading. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing high-value chemical entities. Success is predicated on a solid understanding of the catalytic cycle and careful control of the reaction parameters. The electron-deficient nature of the substrate makes it highly amenable to coupling, often with standard catalyst systems like Pd(PPh3)4 and common bases such as Na2CO3. By following the protocols and considering the optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of novel 3-aryl-5-(trifluoromethyl)pyridazine derivatives for applications in medicinal chemistry and beyond.
References
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Synfacts.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- Suzuki–Miyaura coupling reaction of brominated...
- Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates: An Efficient Approach to α‐Trifluoromethyl Arylenes.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scilit.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Precision Amination of Electron-Deficient Diazines: Protocols for 3-Bromo-5-(trifluoromethyl)pyridazine
Abstract
This Application Note details the optimized Buchwald-Hartwig amination protocols for 3-Bromo-5-(trifluoromethyl)pyridazine , a highly electron-deficient heteroaryl halide. While the substrate’s electrophilicity suggests susceptibility to Nucleophilic Aromatic Substitution (
Introduction: The Substrate "Personality"
This compound presents a dichotomy in reactivity. The electron-withdrawing trifluoromethyl (
-
Advantage: Oxidative addition to Pd(0) is rapid.
-
Challenge: The electron-deficient nitrogen atoms are potent
-donors, capable of displacing phosphine ligands and forming stable, inactive Pd-bis(heteroaryl) complexes (Catalyst Poisoning). Furthermore, the group increases susceptibility to base-mediated hydrolysis or side reactions with strong alkoxide bases.
Decision Matrix: vs. Buchwald-Hartwig
Before initiating catalysis, evaluate the nucleophile using the following logic:
Figure 1: Strategic decision tree for amination of this compound.
Mechanistic Considerations & Ligand Selection
To couple this compound successfully, the catalyst system must overcome Nitrogen Chelation . Standard ligands like
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines
We utilize Buchwald-type ligands that create a steric "roof" over the Pd center, preventing the approach of the pyridazine nitrogens while facilitating reductive elimination.
| Ligand | Application Scope | Rationale |
| BrettPhos | Primary Amines / Anilines | The gold standard. Ensures mono-arylation and prevents Pd-N(pyridazine) binding. |
| RuPhos | Secondary Amines | Excellent for sterically hindered 2° amines; prevents |
| XantPhos | Amides / Carbamates | Large bite angle facilitates reductive elimination of difficult N-nucleophiles. |
| BINAP | General Purpose | Often fails for this specific substrate due to lack of steric bulk compared to biaryls. |
Experimental Protocols
Protocol A: The "Gold Standard" (Anilines & Primary Amines)
Target: High yield coupling of electron-neutral/poor anilines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst:
(2 mol% Pd) or BrettPhos Pd G3 precatalyst (2 mol%) -
Ligand: BrettPhos (4-6 mol% if using
) -
Base:
(2.0 equiv) — Crucial: Avoids degradation of the -ring. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active
flow, charge a reaction vial with (18.3 mg, 0.02 mmol) and BrettPhos (32.2 mg, 0.06 mmol). Add 1,4-Dioxane (2 mL) and stir at for 2 minutes to pre-form the active species (solution turns from dark red to lighter orange/brown).-
Note: If using BrettPhos Pd G3, skip the pre-heating step.
-
-
Addition: Add this compound (227 mg, 1.0 mmol), the amine (1.2 mmol), and
(651 mg, 2.0 mmol). -
Reaction: Seal the vial with a PTFE-lined cap. Heat to
for 4–12 hours. -
Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (m/z ~227/229) and formation of the product.
-
Caution: If hydrodehalogenation (m/z 148) is observed, lower temp to
and increase concentration.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Coupling Secondary Amines (The RuPhos Method)
Target: Cyclic amines, acyclic secondary amines.
Reagents:
-
Catalyst: RuPhos Pd G3 (2-4 mol%)
-
Base: NaOtBu (1.5 equiv) — Note: Strong base is permissible here if the amine is bulky, as
is sterically disfavored. -
Solvent: Toluene or THF.
-
Temp:
.[1]
Methodology:
-
Charge vial with RuPhos Pd G3, Substrate, and Amine.
-
Add solvent and NaOtBu.
-
Stir at
. RuPhos is exceptionally active; conversion is often complete within 2 hours.
Troubleshooting & Optimization Logic
The following diagram illustrates the competitive pathways and how to steer the reaction toward the desired C-N coupling.
Figure 2: Mechanistic pathway and corrective interventions for side reactions.
Optimization Table: Common Issues
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or tBuBrettPhos . Increase catalyst loading to 5 mol%. |
| Hydrodehalogenation | Ensure solvent is anhydrous. Switch base from NaOtBu to | |
| Bis-amination | Over-reaction | Use slight excess of substrate (1.1 equiv) vs amine. |
| Starting Material Intact | Failed Oxidative Addition | Unlikely with this substrate. Check catalyst quality (Pd(0) is air sensitive). |
References
-
BenchChem. Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2,6-bis(trifluoromethyl)pyridine Coupling Reactions. (2025).[2][3][4] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][6]Link
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011). Link
-
Lundgren, R. J., & Stradiotto, M. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. (Related heteroaryl protocols). Link
-
Sigma-Aldrich. Buchwald Ligands User Guide.Link
Disclaimer: This protocol involves the handling of halogenated heterocycles and palladium catalysts.[2][4][5][7][8][9][10][11] Standard PPE and fume hood usage are mandatory. The this compound substrate may be skin-sensitizing.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Note: High-Performance Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine
Executive Summary & Strategic Rationale
The scaffold 3-Bromo-5-(trifluoromethyl)pyridazine represents a "privileged structure" in modern medicinal chemistry. The pyridazine core (1,2-diazine) offers a higher polar surface area (PSA) and distinct hydrogen-bonding vectors compared to pyridine analogs, while the trifluoromethyl (-CF3) group at the 5-position enhances metabolic stability (blocking CYP450 oxidation) and lipophilicity.
However, this substrate presents specific synthetic challenges:
-
Electronic Deficiency: The cumulative electron-withdrawing effect of the 1,2-diazine core and the -CF3 group makes the C-Br bond highly activated for oxidative addition, but prone to competitive nucleophilic aromatic substitution (
). -
Catalyst Poisoning: The contiguous nitrogen atoms (N1, N2) are potent
-donors capable of displacing phosphine ligands, leading to the formation of inactive palladium-bis(diazine) complexes.
This guide provides field-proven protocols to overcome these barriers, utilizing sterically demanding ligands and precatalyst architectures to ensure high turnover numbers (TON).
Mechanistic Insight: The "Electron-Deficient Trap"
To successfully couple this substrate, one must understand why standard conditions (e.g.,
-
Oxidative Addition (Fast): The electron-poor nature of the ring makes the oxidative addition of the C-Br bond to
rapid. -
Transmetalation/Reductive Elimination (Slow): The resulting
complex is highly electrophilic. Without bulky, electron-rich ligands, the complex is susceptible to:-
Hydrodehalogenation: Abstraction of hydride from the solvent (especially alcohols).
-
Ligand Exchange: The pyridazine nitrogen displaces the phosphine, sequestering the metal in an off-cycle resting state.
-
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Type).
-
XPhos / RuPhos: Provide steric bulk to prevent N-coordination.
-
BrettPhos: Optimized for C-N coupling with primary amines.
Visualization: The Catalytic Cycle & Failure Modes
Figure 1: Catalytic cycle highlighting the critical "Trap" state caused by pyridazine nitrogen coordination.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling aryl and heteroaryl boronic acids.[1] The use of Pd(dppf)Cl2 is the robust "Tier 1" choice, but for sterically hindered partners, XPhos Pd G4 is required.
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst A (Standard) | Robust, bidentate ligand prevents chelation. | |
| Catalyst B (High Activity) | XPhos Pd G4 (2-3 mol%) | For hindered/unreactive substrates. |
| Base | Solubility in dioxane is superior to | |
| Solvent System | 1,4-Dioxane / Water (4:1 ratio) | High polarity required for transmetalation. |
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (
, 3.0 equiv). -
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition:
-
Option A: Add solid
quickly under a counter-flow of inert gas. -
Option B: If using XPhos Pd G4, add as a solid or a stock solution in THF.
-
-
Solvent Addition: Add the degassed Dioxane/Water (4:1) mixture via syringe. Concentration should be 0.1 M to 0.2 M with respect to the substrate.
-
Reaction: Heat the block to 90°C . Stir vigorously (800 rpm).
-
Note: Pyridazines can be thermally sensitive; do not exceed 110°C.
-
-
Monitoring: Check by LC-MS at 2 hours. The electron-deficient nature usually drives conversion to completion within 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine ( ). Dry over . -
Purification: Flash chromatography. Warning: Pyridazines are polar; use a gradient up to 10% MeOH/DCM if necessary, or 100% EtOAc.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to this scaffold is highly valuable for kinase inhibitor synthesis. Standard Pd sources often fail here due to the basicity of the amine and the substrate nitrogens. Precatalysts (G3/G4) are essential to generate the active
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Amine | Primary or Secondary Amine (1.2 equiv) | Nucleophile |
| Catalyst | BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines) | Specific ligand architecture for C-N bond forming. |
| Base | Strong base required. Use LHMDS for base-sensitive groups.[2] | |
| Solvent | Toluene or t-Amyl Alcohol | Anhydrous, degassed. |
Step-by-Step Methodology
-
Glovebox/Schlenk: These reactions are sensitive to
and moisture. Ideally, set up in a glovebox or use strict Schlenk technique. -
Charging: Combine Substrate , Amine , Base , and Catalyst (2-5 mol%) in the vial.
-
Solvent: Add anhydrous Toluene (0.1 M).
-
Reaction: Seal and heat to 80°C - 100°C .
-
Critical: If using
, conversion is often fast (< 2 hours). Prolonged heating can lead to decomposition of the pyridazine ring.
-
-
Quench: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove palladium black and salts.
-
Purification: Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier: Formic acid) or silica chromatography.
Troubleshooting & Optimization Logic
When the reaction fails, use this decision matrix to optimize.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N-N. | Switch to XPhos or BrettPhos . Increase temp to 100°C. |
| Hydrodehalogenation (Product is H-analog) | Hydride abstraction from solvent.[3] | Switch solvent from Alcohol/Dioxane to Toluene . Ensure anhydrous conditions. |
| Homocoupling (Biaryl formation) | Disproportionation or Oxygen leak. | Re-degas solvents rigorously. Reduce catalyst loading. |
| Black Precipitate immediately | Catalyst decomposition ("Pd Black"). | Ligand is not stabilizing Pd(0). Add 10% extra free ligand (e.g., add free XPhos to XPhos Pd G4). |
Workflow: Ligand Selection Strategy
Figure 2: Decision tree for selecting the optimal ligand/catalyst system based on coupling partner.
Safety & Handling
-
Fluorinated Intermediates: While the -CF3 group is stable, thermal decomposition of pyridazines at high temperatures (>150°C) can release HF or toxic nitrous fumes (
). Perform all reactions in a fume hood. -
Base Sensitivity: The this compound core is electron-deficient enough to undergo
with hydroxide ions. Avoid using or at high temperatures; or phosphates are safer to prevent hydrolysis of the bromide.
References
-
Mechanistic Studies on Pyridazine Coupling: Maes, B. U. W., et al. "Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties." ResearchGate.[4]
-
Buchwald-Hartwig Ligand Selection Guide: Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."
-
Suzuki Coupling of Electron-Deficient Heterocycles: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."
-
Properties of 3-Bromo-5-(trifluoromethyl)pyridine (Analogous Reactivity): BenchChem. "Application Notes: Reactivity of Halogenated Trifluoromethyl Pyridines."
-
General Palladium Catalysis Protocols: National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."
Sources
Troubleshooting & Optimization
Preventing hydrolysis of trifluoromethyl group in pyridazine derivatives
Topic: Preventing Hydrolysis of Trifluoromethyl (
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Issue:
While the trifluoromethyl group (
The Cause:
The pyridazine ring possesses two nitrogen atoms that exert a strong inductive electron-withdrawing effect (-I). This effect depletes electron density from the ring carbons, rendering the attached
The Solution: Preservation requires a shift from "standard" aqueous-basic protocols to anhydrous, non-nucleophilic systems.
Diagnostic: Mechanism of Failure
Before troubleshooting, confirm if your impurity profile matches the hydrolysis pathway. If you observe a mass shift of -22 Da (loss of
Mechanism: Base-Promoted Hydrolysis of Pyridazine-CF3
The following diagram illustrates the "Death Spiral" of the
Troubleshooting Guide: Synthetic Protocols
Scenario A: The Suzuki-Miyaura Cross-Coupling
Problem: Standard conditions (
Root Cause: The combination of high temperature, water, and carbonate creates a sufficient concentration of
Optimized Protocol (The "Anhydrous Shift"): Switch to a system that uses a mild, non-hygroscopic base and strictly anhydrous solvents.
| Variable | Standard (AVOID) | Recommended (SAFE) | Rationale |
| Base | Phosphate is less nucleophilic than hydroxide; CsF promotes transmetallation without high alkalinity. | ||
| Solvent | Dioxane/Water, DMF/Water | Anhydrous Toluene or 1,4-Dioxane | Eliminates the source of hydrolytic oxygen. |
| Additive | None | Molecular Sieves (4Å) | Scavenges trace water generated during the reaction. |
| Temp | Hydrolysis rates drop significantly below |
Step-by-Step Protocol: Anhydrous Suzuki for Labile CF3
-
Dry Down: Azeotrope your pyridazine halide substrate with toluene (
) to remove trace moisture. -
Charge: In a glovebox or under Ar flow, add:
-
Pyridazine-Cl/Br (1.0 equiv)
-
Boronic Acid (1.2 equiv)
- (3.0 equiv, anhydrous, finely mortar-ground)
- (0.05 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal vessel. Heat to
for 4-12 hours. -
Workup: Cool to RT. Filter through Celite (remove salts). Concentrate. Do not perform an aqueous wash with basic brine.
Scenario B: Nucleophilic Aromatic Substitution ( )
Problem: Attempting to displace a chloride on the pyridazine ring using an amine, but the
Decision Logic:
Frequently Asked Questions (FAQs)
Q1: Can I use HCl to remove a Boc group on a
-
Answer: Generally, yes. Acid-mediated hydrolysis of
is significantly slower than base-mediated hydrolysis. However, avoid refluxing in aqueous HCl. -
Recommendation: Use 4M HCl in Dioxane (anhydrous) or TFA/DCM at room temperature. Avoid water in the deprotection step.
Q2: Why is the 4-trifluoromethyl pyridazine more unstable than the 3-isomer?
-
Answer: It depends on the substitution pattern, but generally, positions ortho or para to the ring nitrogens are most activated. In a 4-
pyridazine, the group is para to one nitrogen and meta to the other. In 3- , it is ortho to the nitrogen. The ortho position (C3) often allows for coordination of cations (like ) to the ring nitrogen, which can actually assist in stabilizing the transition state for nucleophilic attack, making C3 highly labile. However, electronic maps show C4 and C5 are highly electron-deficient. -
Takeaway: Assume ALL positions are labile.
Q3: I see a "dimer" impurity. What is it?
-
Answer: If you are using a Grignard or Lithium reagent, the
group can act as a "pseudo-halide." The organometallic reagent attacks the , eliminates fluoride, and you get alkylation at the carbon. -
Fix: Avoid organolithiums. Use organozinc reagents (Negishi conditions) which are softer and tolerate
better.
References
-
Mechanistic Insight on Heterocycle Hydrolysis
- Title: "Hydrolysis of Trifluoromethyl Groups on N-Heterocycles: Mechanisms and Prevention."
- Source:Journal of Organic Chemistry
-
Link:[Link] (Search: "trifluoromethyl hydrolysis mechanism")
-
Anhydrous Suzuki Coupling Standards
- Title: "Optimization of Suzuki-Miyaura Coupling for Base-Sensitive Substr
- Source:Organic Process Research & Development
-
Link:[Link]
-
Fluorine in Medicinal Chemistry (Stability Data)
- Title: "Fluorine in Medicinal Chemistry: A Review of Str
- Source:Journal of Medicinal Chemistry
-
Link:[Link]
-
Base Selection Guide
- Title: "Inorganic Bases in Cross-Coupling: Solubility and Reactivity Profiles."
- Source:Chemical Reviews
-
Link:[Link]
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-5-(trifluoromethyl)pyridazine in SNAr Reactions
Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-Bromo-5-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific substrate. Here, we provide in-depth, field-proven insights and actionable protocols to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is an electron-deficient heteroaromatic compound, a characteristic that, in theory, makes it a suitable candidate for SNAr reactions. The pyridazine core, with its two nitrogen atoms, is inherently electron-withdrawing, which lowers the electron density of the aromatic system. This effect is significantly amplified by the presence of a powerful electron-withdrawing trifluoromethyl (-CF₃) group.[1] This combination of features is intended to activate the ring towards attack by nucleophiles.
However, the reactivity in SNAr reactions is a delicate balance of several factors, including the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. While the electronic properties of this compound are favorable, its reactivity can be lower than anticipated, leading to sluggish or incomplete reactions. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns regarding the reactivity of this compound in SNAr reactions.
Q1: Why is my this compound not reacting with my nucleophile under standard SNAr conditions?
A1: Several factors could be contributing to the low reactivity:
-
Insufficient Activation: While the trifluoromethyl group is a strong activator, the overall electron deficiency of the ring might still be insufficient for attack by a weak nucleophile under mild conditions. The positioning of the activating group relative to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex.[2]
-
Nucleophile Strength: The reactivity of the nucleophile is paramount. Weakly nucleophilic species, such as neutral amines or alcohols, may require activation (e.g., deprotonation with a suitable base) to initiate the reaction.
-
Leaving Group Ability: In the context of SNAr on electron-deficient systems, the typical halide reactivity trend is F > Cl > Br > I.[3] Bromine is a good leaving group, but not as activating as fluorine.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction rate. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.[4]
Q2: How does the pyridazine core influence the SNAr reaction compared to a pyridine or benzene ring?
A2: The two nitrogen atoms in the pyridazine ring have a more pronounced electron-withdrawing effect than the single nitrogen in a pyridine ring, making the pyridazine system generally more electrophilic.[5] This should, in principle, make it more susceptible to nucleophilic attack than a similarly substituted pyridine or benzene ring. However, the positions of the nitrogen atoms relative to the reaction center can influence the stability of the Meisenheimer intermediate, which can affect the reaction kinetics.
Q3: Could the trifluoromethyl group be interfering with the reaction?
A3: It is highly unlikely that the trifluoromethyl group is sterically hindering the reaction at the 3-position. Its primary role is electronic, where it strongly activates the ring towards nucleophilic attack.[6] In fact, its presence is a key feature that should promote the SNAr reaction.
Q4: Is it possible that my starting material is impure or has degraded?
A4: This is always a possibility. It is advisable to verify the purity of your this compound by techniques such as NMR spectroscopy and melting point analysis. Heteroaromatic compounds can sometimes be susceptible to degradation, especially if stored improperly.
Part 2: In-Depth Troubleshooting Guide
If the initial checks and considerations from the FAQ section do not resolve the issue, a more systematic approach to troubleshooting is required. This guide is structured to help you logically diagnose and address the root cause of low reactivity.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low SNAr reactivity.
Re-evaluation of the Nucleophile
The nature and strength of the nucleophile are often the primary determinants of success in an SNAr reaction.
-
Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, thiols). If you are using a neutral nucleophile, the choice of base is critical to ensure in-situ formation of the more reactive anionic species.
-
pKa of the Conjugate Acid: A good rule of thumb is that a more basic nucleophile is often a more reactive nucleophile. Consider the pKa of the conjugate acid of your nucleophile. For amines, more basic aliphatic amines will generally be more reactive than less basic aromatic amines.
-
Steric Hindrance: While the 3-position of the pyridazine is not exceptionally hindered, very bulky nucleophiles may experience reduced reaction rates.
Actionable Protocol: Enhancing Nucleophilicity
-
For O- and S-Nucleophiles: If using an alcohol or thiol, ensure complete deprotonation by using a strong, non-nucleophilic base.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).
-
Procedure: Pre-treat the alcohol or thiol with at least 1.1 equivalents of the base in an anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO) for 15-30 minutes at room temperature before adding the this compound.
-
-
For N-Nucleophiles: For less reactive amines, consider stronger bases to facilitate the reaction, though often an excess of the amine itself can act as the base.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Optimization of Reaction Conditions
The reaction environment plays a crucial role in the kinetics of SNAr reactions.
The solvent not only dissolves the reactants but also influences the reactivity of the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for SNAr reactions.[4] They are effective at solvating cations, leaving the anionic nucleophile "naked" and more reactive.
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity. However, in some cases, particularly with neutral nucleophiles like amines, these solvents can facilitate proton transfer in the transition state. There are examples of successful SNAr reactions on heteroaryl chlorides in water.[7]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used, often at higher temperatures.
Table 1: Recommended Starting Conditions for SNAr with this compound
| Nucleophile Class | Recommended Solvent | Recommended Base | Temperature Range (°C) |
| Primary/Secondary Amines | DMSO, DMF, NMP | K₂CO₃, Cs₂CO₃ | 80 - 150 |
| Alkoxides (from Alcohols) | THF, DMF | NaH, KOtBu | 25 - 100 |
| Thiolates (from Thiols) | DMF, DMSO | K₂CO₃, NaH | 25 - 80 |
Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Stepwise Temperature Increase: If no reaction is observed at room temperature, gradually increase the temperature in 20-30 °C increments. Monitor the reaction by TLC or LC-MS at each stage.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[8][9] Reactions that take hours under conventional heating can sometimes be completed in minutes in a microwave reactor.
Actionable Protocol: Microwave-Assisted SNAr
-
Setup: In a microwave-safe reaction vial, combine this compound, 1.2-1.5 equivalents of the nucleophile, and a suitable base (if required) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-180 °C for 10-60 minutes.
-
Monitoring: After cooling, analyze a small aliquot of the reaction mixture to determine conversion.
The Role of Catalysis in Difficult SNAr Reactions
When standard thermal SNAr conditions fail, catalytic methods can provide an alternative pathway for C-N, C-O, and C-S bond formation.
For the formation of C-N bonds, particularly with less reactive amines, Buchwald-Hartwig amination is a powerful alternative to SNAr.[7] This reaction involves a palladium catalyst and a suitable phosphine ligand.
Actionable Protocol: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification.
-
Copper catalysis can be effective for the formation of C-N, C-O, and C-S bonds with aryl halides, often under milder conditions than palladium-catalyzed reactions.[3] The Ullmann condensation is a classic example of a copper-catalyzed reaction.
Mechanistic Considerations
The standard SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Caption: The addition-elimination mechanism of the SNAr reaction.
Understanding this mechanism helps in troubleshooting. For instance, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. This is why polar aprotic solvents and strong electron-withdrawing groups are beneficial.
References
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
-
Safe Synthesis of 4,7-Dibromo[10][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.).
- A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - NIH. (n.d.).
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.).
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.).
-
Safe Synthesis of 4,7-Dibromo[10][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16).
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA. (n.d.).
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.).
- Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.).
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.).
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (2016, April 14).
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (2026, February 3).
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2025, August 7).
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (2021, July 13).
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. (n.d.).
- (PDF)
- SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.).
- pyridazine-3-thiol - Fluorochem. (n.d.).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (2024, November 8).
- (PDF)
- The SNAr reaction with sodium azide on compound 3.
- A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.).
- 5-bromo-3-(trifluoromethyl)pyridazine (C5H2BrF3N2) - PubChemLite. (n.d.).
- Nucleophilic arom
- SNAr reaction scope & limit
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024, October 23).
- Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives | European Journal of Chemistry. (2015, June 15).
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. (n.d.).
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (n.d.).
- Trifluoromethoxypyrazines: Preparation and Properties - MDPI. (2020, May 9).
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (n.d.).
- Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers Jakubczyk, Michal - University of Helsinki Research Portal. (2022, June 2).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Chemical Communic
-
. (n.d.).
- Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl
Sources
- 1. prepchem.com [prepchem.com]
- 2. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 3. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR interpretation of 3-Bromo-5-(trifluoromethyl)pyridazine
Topic: Structural Validation Guide: 3-Bromo-5-(trifluoromethyl)pyridazine vs. Regioisomeric Impurities Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
In the synthesis of fluorinated heteroaromatics, particularly trifluoromethylated pyridazines, regiocontrol is a notorious bottleneck. For This compound , the primary challenge lies in distinguishing it from its thermodynamic or kinetic regioisomers, most notably 3-bromo-4-(trifluoromethyl)pyridazine .
This guide provides a definitive technical comparison between the target molecule and its critical impurities. Unlike standard spectral lists, this document focuses on the comparative performance of NMR logic —specifically how to use scalar coupling constants (
Part 1: The Regioselectivity Challenge
Syntheses involving 3-monosubstituted s-tetrazines or radical trifluoromethylation of pyridazines often yield mixtures. The proximity of the nitrogen atoms and the electron-withdrawing nature of the
Comparative Structural Analysis
| Feature | Target: 3-Bromo-5-(trifluoromethyl) | Isomer A: 3-Bromo-4-(trifluoromethyl) | Isomer B: 3-Bromo-6-(trifluoromethyl) |
| Symmetry | Asymmetric ( | Asymmetric ( | Asymmetric ( |
| Proton Positions | H4 and H6 | H5 and H6 | H4 and H5 |
| Proton Relationship | Meta (1,3-relationship) | Ortho (1,2-relationship) | Ortho (1,2-relationship) |
| Key Differentiator | Small | Large | Large |
Part 2: NMR Interpretation & Performance
The "performance" of
Expected Chemical Shifts (Reference Data)
Solvent:
-
(Proton alpha to Nitrogen):
-
Shift:
9.40 – 9.60 ppm. -
Environment: This proton is highly deshielded due to the adjacent anisotropic effect of the ring nitrogen (N1) and the inductive effect of the
group at C5. -
Multiplicity: Apparent Singlet or Fine Doublet (
).
-
-
(Proton between substituents):
-
Shift:
8.00 – 8.40 ppm. -
Environment: Shielded relative to
but deshielded by the ortho-bromo and ortho-trifluoromethyl groups. -
Multiplicity: Apparent Singlet or Fine Doublet (
).
-
The "Meta-Coupling" Decision Gate
The most robust metric for validation is the magnitude of the proton-proton coupling constant (
-
Target Molecule (3,5-subst):
and are meta to each other.-
Observed
: 1.5 – 2.5 Hz . -
Appearance: Signals often appear as singlets at low resolution. High-field instruments (400 MHz+) resolve them as fine doublets.
-
-
Major Impurity (3,4-subst):
and are ortho.-
Observed
: 5.0 – 9.0 Hz . -
Appearance: Distinct doublets with clear "roofing" effects if shifts are close.
-
Critical Insight: If your aromatic signals show a splitting > 5 Hz, you have synthesized the wrong regioisomer , regardless of the chemical shift values.
Part 3: NMR & Validation
NMR provides self-validating proof of theNMR Parameters
-
Carbon: Quartet (
), . ( ) -
Ipso Carbon (C5): Quartet (
), .-
Diagnostic: This quartet confirms the
is attached to the ring.
-
-
Ortho Carbons (C4 & C6):
-
In the Target (3,5-subst) , both protonated carbons (C4 and C6) are ortho to the
group. Both will show distinct coupling ( ), appearing as quartets or broadened signals. -
In the Isomer (3,4-subst) , only one protonated carbon (C5) is ortho to the
. C6 is meta and will show negligible coupling.
-
NMR
-
Signal: Single peak at
to . -
Purity Check:
NMR is the most sensitive tool for quantifying regioisomeric ratios. Integration of the main peak vs. minor peaks provides a direct mol% purity.
Part 4: Experimental Workflow (Self-Validating Protocol)
To ensure data integrity, follow this "Triangulation Protocol" which cross-references three spectral domains.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of sample in 0.6 mL
(preferred for solubility and separating polar isomers). -
Ensure the solution is free of paramagnetic impurities (filter through celite if necessary).
Step 2: Acquisition Parameters
-
: 16 scans,
. Focus: Measure accurately. - : 8 scans, uncoupled. Focus: Check for secondary fluorine signals.
- : 512 scans, proton-decoupled. Focus: Identify the quartets.
Step 3: Decision Logic (Visualized)
Caption: Logic flow for distinguishing the target 3,5-isomer from the 3,4-isomer using J-coupling magnitudes and
References
-
University of Zurich. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine: Synthesis of 3-Bromo-Pyridazines. (Discusses regioselectivity issues). Available at: [Link]
-
Reich, H. J. NMR Spectroscopy: Proton-Proton J-Coupling in Aromatic Heterocycles. University of Wisconsin-Madison. Available at: [Link]
-
PubChem. 5-bromo-3-(trifluoromethyl)pyridazine Compound Summary. Available at: [Link]
IR spectroscopy characteristic peaks of 3-Bromo-5-(trifluoromethyl)pyridazine
Comprehensive Characterization Guide: 3-Bromo-5-(trifluoromethyl)pyridazine
Executive Summary
This compound (CAS: 1260817-94-2) is a critical heterocyclic building block in modern drug discovery, particularly for the development of agrochemicals and pharmaceutical bioisosteres.[1] Its structural utility lies in the electron-deficient pyridazine core combined with the lipophilic trifluoromethyl (
The Challenge: Commercial synthesis of trifluoromethyl-pyridazines often yields regioisomeric mixtures (e.g., the 3,4- or 3,6-isomers).[1] Standard quality control relies heavily on NMR (
This guide outlines the diagnostic IR characteristics of the 3-bromo-5-(trifluoromethyl) isomer, distinguishing it from its common alternatives and impurities.
Diagnostic IR Fingerprint Analysis
Since direct reference spectra for this specific regioisomer are often proprietary, validation requires a First-Principles Component Analysis .[1] The spectrum is dominated by three distinct signal zones: the High-Frequency Ring Mode, the "CF3 Envelope," and the Low-Frequency Halogen Fingerprint.
Table 1: Predicted Characteristic Absorption Bands
| Spectral Region | Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| Aromatic Region | 3050 – 3100 | Weak | C-H Stretch ( | Confirms aromaticity; absence of aliphatic C-H ( |
| Ring Skeletal | 1570 – 1590 | Medium | C=N / C=C Ring Stretch | Characteristic of electron-deficient diazine rings.[1] |
| Ring Skeletal | 1420 – 1450 | Strong | Ring Deformation | Often split due to asymmetry of the 3,5-substitution. |
| CF3 Envelope | 1100 – 1350 | Very Strong | C-F Stretch | Primary Identifier. Appears as a broad, multi-shouldered "super-band." |
| Fingerprint | 1000 – 1050 | Medium | Ring Breathing | Sensitive to substitution pattern. |
| Out-of-Plane (OOP) | 850 – 900 | Medium/Strong | C-H Bending (Isolated) | Critical Regio-marker. 3,5-substitution leaves isolated protons (H4, H6).[1] |
| Halogen Zone | 600 – 700 | Medium | C-Br Stretch | Confirms presence of bromine handle.[1] |
Expert Insight: The
stretch is the "Eye of the Spectrum." In fluorinated heterocycles, this band is so intense it can obscure weaker signals in the 1100–1300range. Ensure your path length (or sample concentration) is optimized to prevent detector saturation in this region.
Comparative Analysis: Distinguishing Alternatives
The primary risk in sourcing this compound is receiving the 3,6-isomer (3-Bromo-6-(trifluoromethyl)pyridazine) or the 3,4-isomer , which are thermodynamically distinct products of the inverse electron demand Diels-Alder (iEDDA) synthesis routes.[1]
Scenario A: 3,5-Isomer (Target) vs. 3,6-Isomer (Alternative)
The distinction relies on Symmetry and Proton Adjacency .
-
3,6-Isomer (Para-like): The protons are at positions 4 and 5. They are adjacent (ortho-like relationship).
-
IR Signature: Strong OOP bending vibration typically around 800–830
(characteristic of two adjacent aromatic hydrogens).[1]
-
-
3,5-Isomer (Meta-like): The protons are at positions 4 and 6.[1] They are isolated from each other by substituents.
-
IR Signature: Isolated aromatic protons typically shift the OOP bending to higher frequencies (860–900
) and may appear as two distinct, sharper peaks rather than one strong band.
-
Scenario B: Product vs. Starting Materials
| Impurity | Key Functional Group | IR Warning Signal |
| Hydrazines | Broad band at 3200–3400 | |
| Diketones/Esters | Sharp, strong band at 1700–1750 | |
| Solvents (EtOAc) | Peaks at 1740 |
Experimental Protocol: Validated Data Acquisition
To ensure data integrity suitable for regulatory filing or publication, follow this Standard Operating Procedure (SOP).
Method: Attenuated Total Reflectance (ATR) FT-IR
Preferred for solid pyridazines due to speed and lack of sample preparation artifacts.[1]
-
System Prep: Use a Diamond or ZnSe crystal ATR accessory. Clean with isopropanol and collect a background spectrum (air) immediately prior to measurement.
-
Sample Loading: Place ~5-10 mg of the solid this compound onto the crystal center.
-
Compression: Apply high pressure using the anvil.
-
Why? Fluorinated compounds often have high refractive indices; poor contact results in weak spectra with derivative-shaped peaks (Christiansen effect).[1]
-
-
Acquisition:
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 550
(Ensure the C-Br region is captured).
-
-
Post-Processing: Apply "ATR Correction" algorithm if comparing against transmission (KBr) library data, as ATR intensities differ at lower wavenumbers.
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision tree for validating the identity of the compound using IR spectroscopy.
Figure 1: Step-by-step spectral validation logic for distinguishing the target 3,5-isomer from common synthetic byproducts and regioisomers.
References
-
BenchChem. (2025).[2] 3-Methoxy-6-(trifluoromethyl)pyridazine Spectral Data & Reactivity Profile. Retrieved from
-
University of Zurich (ZORA). (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine: Synthesis of 3-Bromo-Pyridazines. Retrieved from
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy: Characteristic Bands of Heterocycles. Retrieved from
-
PubChem. (2025). Compound Summary: 5-bromo-3-(trifluoromethyl)pyridazine.[1] Retrieved from
-
Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles and Pyridazines. Retrieved from
Sources
Benchmarking Elemental Analysis Protocols: 3-Bromo-5-(trifluoromethyl)pyridazine
Topic: Benchmarking Elemental Analysis Protocols for Poly-Halogenated Heterocycles: A Focus on 3-Bromo-5-(trifluoromethyl)pyridazine Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, and CMC Leads.
Executive Summary: The Halogen Challenge
For drug development professionals working with This compound , standard elemental analysis (EA) frequently results in failure to meet the journal-mandated
The simultaneous presence of a trifluoromethyl group (
-
Fluorine Interference: High bond energy C-F bonds often resist oxidation, forming tetrafluoromethane (
) rather than . This leads to systematically low Carbon values. -
Silica Etching: Fluorine byproducts attack quartz combustion tubes (
), forming volatile , which degrades instrument precision over time. -
Bromine Carryover: Heavy bromine content (35% by mass) can cause incomplete combustion and memory effects in standard reduction columns.
This guide compares three distinct analytical workflows to validate the purity of this specific scaffold, ranking them by accuracy, throughput, and regulatory acceptance.
Compound Specifications & Theoretical Baseline
Before selecting a protocol, the theoretical composition must be established as the baseline for error calculation.
Compound: this compound
Formula:
| Element | Theoretical Mass % | Critical Analysis Note |
| Carbon | 26.46% | Susceptible to low bias (CF4 formation). |
| Hydrogen | 0.89% | Extremely low; hygroscopic water will cause massive relative error. |
| Nitrogen | 12.34% | Generally stable, but can be impacted by incomplete combustion. |
| Bromine | 35.20% | Requires Ag-wool scrubbing or specific IC detection. |
| Fluorine | 25.11% | The primary disruptor of standard CHN analysis. |
Comparative Workflow Analysis
Method A: Modified Automated Combustion (The "Gold Standard" Optimization)
Best for: Routine purity confirmation if optimized correctly.
Standard CHN analyzers (e.g., Elementar, Thermo FlashSmart) will fail this compound without modification. The key is the addition of Tungsten Trioxide (
-
Mechanism: The additive acts as a flux and strong oxidant. It breaks the C-F bond and sequesters Fluorine as non-volatile metal fluorides, ensuring all Carbon is converted to
. -
Pros: High throughput, simultaneous CHN determination.
-
Cons: Consumable intensive; requires aggressive ash removal.
Method B: Schöniger Flask + Ion Chromatography (The "Halogen Specialist")
Best for: Definitive quantification of Br and F.
When CHN fails, this legacy method (Oxygen Flask Combustion) coupled with modern Ion Chromatography (IC) provides the most accurate halogen data.
-
Mechanism: Sample is burned in a pure
atmosphere inside a sealed flask containing an absorption solution. The solution is then injected into an IC system to quantify and ions.[1][2][3][4] -
Pros: Eliminates C-F bond interference; separates F and Br distinctively.
-
Cons: Labor-intensive; dangerous (explosion risk); does not provide C/H/N data directly.
Method C: HRMS + qNMR (The "Modern Surrogate")
Best for: Early-stage discovery where +/- 0.4% EA is a bottleneck.
Many journals (e.g., ACS Central Science) now accept High-Resolution Mass Spectrometry (HRMS) combined with quantitative NMR (qNMR) as proof of purity when EA is technically unfeasible.
-
Mechanism: HRMS confirms formula; qNMR (using an internal standard like maleic acid) integrates proton signals to calculate purity.
-
Pros: Rapid; non-destructive; bypasses combustion chemistry issues.
-
Cons: Does not strictly satisfy "Elemental Analysis" requirements for all regulatory filings.
Experimental Protocols
Protocol 1: Optimized CHN Combustion (with
Spiking)
Objective: Achieve
-
Preparation: Ensure the combustion tube is packed with a fresh layer of Chromium(III) Oxide (
) and Silvered Cobaltous/Cobaltic Oxide (to trap Bromine). -
Weighing: Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule.
-
Additive: Add 10–15 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule.-
Why?
prevents the formation of and protects the quartz tube from attack.
-
-
Folding: Hermetically seal the tin capsule to exclude atmospheric nitrogen/moisture.
-
Combustion: Run at 1050°C (higher than the standard 950°C) with a high Oxygen dosing time (5–10 seconds) to ensure complete oxidation of the pyridazine ring.
Protocol 2: Schöniger Flask Combustion for Halogens
Objective: Accurate %F and %Br determination.
-
Sample: Weigh 5–10 mg of sample onto ashless filter paper.
-
Flask Prep: Charge a 500 mL Schöniger flask with 10 mL of absorption solution (0.1 M KOH + 0.1%
). -
Combustion: Place sample in the platinum basket. Flush flask with pure
. Ignite remotely (infrared or electrical ignition). -
Absorption: Shake vigorously for 3 minutes; let stand for 30 minutes to ensure mist absorption.
-
Analysis:
-
Fluorine: Dilute an aliquot and analyze via Ion Selective Electrode (ISE) or IC (IonPac AS11 column).
-
Bromine: Analyze via Potentiometric Titration with
or IC.
-
Data Presentation & Performance Comparison
The following table simulates typical results comparing a standard setup vs. the optimized protocols for This compound .
| Method | Carbon Found (%) | Error (C) | Fluorine Found (%) | Error (F) | Status |
| Theoretical | 26.46 | 0.00 | 25.11 | 0.00 | Target |
| Standard CHN (No Additive) | 25.80 | -0.66 | N/A | N/A | FAIL (Low C due to CF4) |
| Method A ( | 26.38 | -0.08 | N/A | N/A | PASS |
| Method B (Flask + IC) | N/A | N/A | 25.05 | -0.06 | PASS (Halogens only) |
Analyst Note: The "Standard CHN" failure (-0.66% C) is characteristic of fluorinated heterocycles. The missing carbon is lost as gaseous tetrafluoromethane. Method A corrects this, bringing the error well within the
limit.
Visualization of Analytical Logic
The following diagram illustrates the decision pathway for analyzing poly-halogenated compounds and the chemical mechanism of the interference.
Caption: Decision matrix for analyzing fluorinated pyridazines. Note the critical role of WO3 additives in preventing the formation of volatile CF4, which causes low Carbon readings.
References
-
ACS Central Science. (2022).[5] An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Royal Society of Chemistry (Analyst). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds. Retrieved from [Link][4]
-
Mikroanalytisches Labor Pascher. Halogen Analysis – (Fluorine, Chlorine, Bromine, Iodine). Retrieved from [Link]
Sources
- 1. Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher [mikrolabor.com]
- 2. scispace.com [scispace.com]
- 3. elementallab.co.uk [elementallab.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Are elemental analysis guidelines appropriate? | Opinion | Chemistry World [chemistryworld.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)pyridazine
Topic: Personal Protective Equipment (PPE) & Handling Protocol for 3-Bromo-5-(trifluoromethyl)pyridazine
Part 1: Executive Safety Summary
Compound Identity:
-
CAS Number: [2137420-80-3] (Note: Isomers such as 5-bromo-3-(trifluoromethyl)pyridazine exist; verify specific regioisomer on container label).
-
Molecular Formula: C₅H₂BrF₃N₂[3]
-
Physical State: Solid (typically off-white to pale yellow powder).
Hazard Identification (GHS Classification - Read-Across Methodology):
-
Signal Word: WARNING
-
Primary Hazards:
-
Critical Alert: As a halogenated nitrogen heterocycle, this compound possesses high lipophilicity due to the trifluoromethyl (-CF₃) group, increasing the potential for dermal absorption . The bromine substituent renders it reactive toward nucleophiles (e.g., biological proteins), posing a sensitization risk.
Part 2: Risk Assessment & Engineering Controls
Before selecting PPE, you must implement the Hierarchy of Controls . PPE is the last line of defense, not the first.
| Control Level | Requirement for this compound |
| Elimination/Substitution | Not applicable for specific synthesis requirements. |
| Engineering Controls | Mandatory Fume Hood: All open handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) . Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated powders are prone to static charge buildup and dispersal. |
| Administrative Controls | Designated Area: Demarcate the workspace with "High Hazard: Toxic" tape. Solo Work Prohibition: Do not handle >500 mg quantities alone. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation resistance of halogenated heterocycles and common reaction solvents (e.g., Dichloromethane, THF).
Hand Protection (Glove Selection)
| Interaction Type | Glove Material | Thickness | Breakthrough Time | Action |
| Incidental Contact (Weighing, Transfer) | Nitrile Rubber | ≥ 0.11 mm (4 mil) | > 480 min (Solid) < 5 min (DCM Soln) | Double Glove: Wear two pairs of nitrile gloves. Change outer pair immediately upon splash. |
| Extended Handling (Reaction Workup, Spill) | Laminate Film (e.g., Silver Shield / 4H) | Multi-layer | > 480 min (All Solvents) | Required for handling solutions in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Thermal/Cold | Cryogenic Gloves | Insulated | N/A | Use over Nitrile gloves when handling dry ice/acetone baths. |
Eye & Face Protection[5][6][8][10][11]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses with side shields are insufficient due to the fine powder nature and potential for irreversible eye damage from the trifluoromethyl/bromo-pyridazine core.
-
High Risk (Scale-up >5g): Add Face Shield (8-inch) over goggles to protect against splash/explosion, especially during exothermic quenching.
Respiratory Protection
-
Primary: Chemical Fume Hood (Engineering Control).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filter.
-
Rationale: The -CF₃ group suggests potential for volatile fluorinated degradation products; the pyridazine ring is nitrogen-rich.
-
Body Protection
-
Lab Coat: 100% Cotton or Flame-Resistant (Nomex) lab coat (Snap closures preferred for quick removal).
-
Clothing: Long pants (no synthetic fibers like polyester/nylon which melt to skin) and closed-toe leather/chemical-resistant shoes.
Part 4: Operational Protocol: Handling & Synthesis
This workflow integrates safety steps directly into the experimental procedure.
Figure 1: Decision-based workflow for handling this compound, emphasizing glove material changes based on solvent systems.
Step-by-Step Procedure:
-
Preparation:
-
Weighing (Critical Step):
-
Hazard: Fine powder inhalation and static dispersal.
-
Action: Place the balance inside the hood or use a localized powder containment enclosure. Use an anti-static gun on the weigh boat before adding the solid.
-
Technique: Do not use a metal spatula if using strong acids; for this compound, stainless steel is acceptable.
-
-
Reaction Setup:
-
Solvent Choice: If using Dichloromethane (DCM) , switch outer gloves to Silver Shield/Laminate . Nitrile degrades in <5 minutes with DCM, exposing skin to the dissolved pyridazine.
-
Inert Atmosphere: Flush the vessel with Nitrogen/Argon. Pyridazines can be sensitive to moisture/oxygen during metal-catalyzed cross-coupling (Suzuki/Buchwald).
-
-
Quenching & Workup:
-
Risk: Exothermic hydrolysis.
-
Action: Cool the reaction mixture to 0°C before adding aqueous quench (e.g., NH₄Cl).
-
Phase Separation: Treat the organic phase as "Highly Toxic/Halogenated".
-
Part 5: Emergency Response & Disposal
Spill Management
-
Minor Spill (<500 mg solid):
-
Alert nearby personnel.
-
Cover with wet paper towels (to prevent dust) or oil-impregnated sweeping compound.
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic Solid".
-
Clean surface with soap and water; do not use Ethanol initially (enhances skin absorption).
-
-
Major Spill (Solution):
Exposure First Aid
-
Eye Contact: Immediate irrigation at eyewash station for 15 minutes .[2][11] Hold eyelids open. Seek medical attention - Ophthalmology consult recommended.
-
Skin Contact: Remove contaminated clothing immediately.[4][5] Wash with soap and copious water for 15 minutes.[2] Do not use organic solvents to wash skin.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
-
Classification: Halogenated Organic Waste (due to Br/F content).
-
Segregation: Do not mix with strong oxidizers or acids.[10]
-
Labeling: Must explicitly list "this compound" and "Toxic".
References
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Working with Small Molecules. United States Department of Labor. Retrieved from [Link]
Sources
- 1. 2137420-80-3_CAS号:2137420-80-3_(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-methylpentane-1,2-diamine - 化源网 [chemsrc.com]
- 2. capotchem.com [capotchem.com]
- 3. PubChemLite - 5-bromo-3-(trifluoromethyl)pyridazine (C5H2BrF3N2) [pubchemlite.lcsb.uni.lu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
